1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine
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Overview
Description
1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine is a chemical compound that features a benzofuran ring substituted with a nitro group and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine typically involves the nitration of benzofuran followed by the introduction of the pyrrolidine moiety. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitrobenzofuran can then be reacted with pyrrolidine under basic conditions to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, elevated temperatures.
Major Products Formed:
Reduction: 1-[(5-Amino-1-benzofuran-2-yl)methyl]pyrrolidine.
Oxidation: Corresponding oxides of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzofuran ring may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
- **1-[(5-Nitro-1-benzofuran-2-yl)ethyl]pyrrolidine.
- **1-[(5-Nitro-1-benzofuran-2-yl)methyl]piperidine.
- **1-[(5-Nitro-1-benzofuran-2-yl)methyl]morpholine.
Comparison: 1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine is unique due to its specific combination of the benzofuran ring and pyrrolidine moiety. This structural arrangement imparts distinct physicochemical properties and biological activities compared to its analogs. For example, the pyrrolidine moiety may enhance the compound’s solubility and bioavailability, making it more suitable for certain applications.
Properties
Molecular Formula |
C13H14N2O3 |
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Molecular Weight |
246.26 g/mol |
IUPAC Name |
1-[(5-nitro-1-benzofuran-2-yl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H14N2O3/c16-15(17)11-3-4-13-10(7-11)8-12(18-13)9-14-5-1-2-6-14/h3-4,7-8H,1-2,5-6,9H2 |
InChI Key |
OLPGSCGBZNSRLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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